N-tert-butyl-1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-tert-butyl-1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidine-3-carboxamide” is a compound that has been studied for its potential inhibitory effects on Mycobacterium tuberculosis bd oxidase . It is one of the few synthetically accessible compounds that can inhibit Cyt-bd in mycobacteria .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, when 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are heated under reflux with MeONa in BuOH, they are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Wirkmechanismus
Target of Action
The primary target of N-tert-butyl-1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidine-3-carboxamide is the Cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .
Mode of Action
This compound inhibits Cyt-bd . The inhibition of Cyt-bd leads to a decrease in ATP production, as evidenced by the ATP IC50 values obtained in the presence of the compound .
Biochemical Pathways
The inhibition of Cyt-bd affects the energy metabolism of Mycobacterium tuberculosis. This is because Cyt-bd plays a crucial role in the oxidative phosphorylation pathway, which is the primary source of ATP in these organisms .
Result of Action
The result of the compound’s action is a significant decrease in the ATP levels in Mycobacterium tuberculosis .
Action Environment
The efficacy of the compound can be influenced by the expression levels of the Cyt-bd-encoding genes in different strains of Mycobacterium tuberculosis . For example, the compound was found to be less potent against the M. tuberculosis H37Rv strain compared to the N0145 strain, which may be attributed to the higher expression of the Cyt-bd-encoding genes in the H37Rv strain .
Biochemische Analyse
Biochemical Properties
N-tert-butyl-1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidine-3-carboxamide has been shown to interact with various enzymes and proteins. For instance, it has been developed as a functional antagonist for the receptor of thyroid stimulating hormone (TSH), reducing the TSH-stimulated adenylate cyclase activity in rat thyroid membranes .
Cellular Effects
The effects of this compound on cells are primarily related to its influence on thyroid function. It reduces the increase in the levels of total and free thyroxin in blood and the increase in the expression of thyroglobulin and D2 deiodinase genes in the thyroid gland .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the TSH receptor, thereby inhibiting the TSH-stimulated adenylate cyclase activity .
Temporal Effects in Laboratory Settings
Its ability to reduce TSH-stimulated adenylate cyclase activity suggests potential long-term effects on thyroid function .
Dosage Effects in Animal Models
In animal models, this compound has been shown to reduce the increase in thyroxin levels and thyroid gene expression at a dosage of 40 mg/kg .
Metabolic Pathways
Its interaction with the TSH receptor suggests a role in the regulation of thyroid hormone synthesis .
Transport and Distribution
Its ability to interact with the TSH receptor suggests potential interactions with other transporters or binding proteins .
Subcellular Localization
Given its interaction with the TSH receptor, it is likely to be found in regions of the cell where this receptor is present .
Eigenschaften
IUPAC Name |
N-tert-butyl-1-thieno[2,3-d]pyrimidin-4-ylpyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4OS/c1-15(2,3)18-13(20)10-4-6-19(8-10)12-11-5-7-21-14(11)17-9-16-12/h5,7,9-10H,4,6,8H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBIZHKRPFKTXLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CCN(C1)C2=C3C=CSC3=NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.